In-Depth Technical Guide: 2-Amino-5-bromophenol hydrochloride (CAS Number 858014-02-5)
In-Depth Technical Guide: 2-Amino-5-bromophenol hydrochloride (CAS Number 858014-02-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-bromophenol hydrochloride, a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document consolidates available data on its chemical and physical properties, synthesis, and safety information, with a focus on providing practical information for laboratory applications.
Chemical and Physical Properties
2-Amino-5-bromophenol hydrochloride is a halogenated aromatic amine. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the closely related free base, 2-Amino-5-bromophenol (CAS: 38191-34-3), provide valuable insights.
| Property | Value | Source |
| Chemical Name | 2-Amino-5-bromophenol hydrochloride | N/A |
| CAS Number | 858014-02-5 | |
| Molecular Formula | C₆H₇BrClNO | [1] |
| Molecular Weight | 224.48 g/mol | [1] |
| Appearance | White to light yellow solid (for free base) | [2] |
Note: The data presented above for appearance pertains to the free base, 2-Amino-5-bromophenol. The hydrochloride salt is expected to be a solid with similar coloration.
Synthesis and Experimental Protocols
The synthesis of 2-Amino-5-bromophenol hydrochloride typically involves the preparation of the free base, 2-Amino-5-bromophenol, followed by treatment with hydrochloric acid. Below are detailed experimental protocols for the synthesis of the free base.
Synthesis of 2-Amino-5-bromophenol from 5-bromo-2-nitrophenol
This method involves the reduction of a nitro group to an amine.
Experimental Protocol:
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Dissolve 5-bromo-2-nitrophenol (0.292 g, 1.34 mmol) in 30 mL of a 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.[3]
-
Add sodium bisulfite (2.00 g, 85% purity, 9.76 mmol) to the solution and stir at room temperature for 15 minutes.[3]
-
After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.[3]
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Extract the product with diethyl ether (3 x 40 mL).[3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3]
-
Concentrate the organic phase under reduced pressure to yield the crude 2-amino-5-bromophenol.[3]
-
Recrystallize the crude product from an ether/hexane mixture to obtain the pure compound.[3]
DOT Script for Synthesis Workflow:
Caption: Synthesis of 2-Amino-5-bromophenol from 5-bromo-2-nitrophenol.
Synthesis of 2-Amino-5-bromophenol from N-(4-bromo-2-hydroxyphenyl)acetamide
This alternative method involves the hydrolysis of an acetamide protecting group.
Experimental Protocol:
-
Create a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (1.35 g, 5.87 mmol) in a mixture of 30 mL of ethanol and 30 mL of 3 M hydrochloric acid.[3]
-
Heat the suspension to 100 °C (reflux) for 3 hours.[3]
-
Add 45 mL of 1 M sodium carbonate solution to the mixture.[3]
-
Remove the ethanol under reduced pressure.[3]
-
Extract the residue with dichloromethane (3 x 250 mL).[3]
-
Dry the combined organic phases and concentrate to yield 2-Amino-5-bromophenol.[3]
DOT Script for Synthesis Workflow:
Caption: Synthesis from N-(4-bromo-2-hydroxyphenyl)acetamide.
Preparation of 2-Amino-5-bromophenol hydrochloride
To obtain the hydrochloride salt, the synthesized 2-Amino-5-bromophenol free base can be dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) until precipitation is complete. The resulting solid can then be collected by filtration, washed with a non-polar solvent, and dried.
Spectroscopic Data (for 2-Amino-5-bromophenol free base)
The following data is for the free base, 2-Amino-5-bromophenol (CAS 38191-34-3), and serves as a reference for the characterization of the parent compound.
| Spectroscopy | Data | Source |
| ¹H NMR (500 MHz, CD₃CN) | δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H) | [3] |
| IR (KBr, cm⁻¹) | 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877 | [3] |
| Mass Spectrum (ESI⁺) | m/z = 188/190 (M+H)⁺ | [3] |
Applications in Research and Drug Development
2-Amino-5-bromophenol hydrochloride is a valuable building block in organic synthesis, primarily due to the presence of three reactive sites: the amino group, the hydroxyl group, and the bromine atom.
-
Heterocyclic Synthesis: The amino and hydroxyl groups can be used to construct a variety of heterocyclic ring systems, which are common scaffolds in medicinal chemistry.
-
Cross-Coupling Reactions: The bromine atom is well-suited for participation in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.[4]
-
Bioactive Molecules and Dyes: This compound serves as a precursor for the synthesis of more complex molecules with potential biological activity and for the development of novel dyes.[4]
-
Research Applications: The free base, 2-Amino-5-bromophenol, has been utilized as a substrate in studies of intracellular Ca²⁺ levels and microperoxidase activity. It has also demonstrated anticancer activity against the MCF7 cell line.[5]
DOT Script for Logical Relationships:
Caption: Applications of 2-Amino-5-bromophenol hydrochloride.
Safety and Handling
Hazard Statements (for 2-Amino-5-bromophenol):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
References
- 1. 001chemical.com [001chemical.com]
- 2. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 3. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-bromophenol | 38191-34-3 | FA15813 | Biosynth [biosynth.com]
